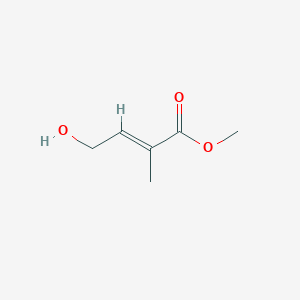

Methyl4-hydroxy-2-methylbut-2-enoate

Description

Contextualization of α,β-Unsaturated Esters in Contemporary Chemical Research

α,β-Unsaturated esters are a class of organic compounds that feature a carbon-carbon double bond conjugated to a carbonyl group of an ester. This structural arrangement confers unique reactivity, making them exceptionally versatile building blocks in modern organic synthesis. fiveable.me The conjugated system allows for reactivity at both the carbonyl carbon and the β-carbon, making them susceptible to both 1,2- and 1,4- (conjugate) addition reactions by nucleophiles. fiveable.me This dual reactivity is fundamental to many powerful carbon-carbon bond-forming reactions, including the Michael addition and the Claisen condensation. fiveable.me

In contemporary research, α,β-unsaturated esters are key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and polymers. Their ability to undergo stereoselective transformations makes them particularly valuable for creating specific isomers of chiral molecules. nih.gov The development of new catalytic methods for the synthesis and transformation of α,β-unsaturated esters remains an active area of investigation, aiming for greater efficiency, selectivity, and sustainability. organic-chemistry.org

Overview of the Methyl 4-hydroxy-2-methylbut-2-enoate Structural Motif

As previously noted, the focus of this section will be on the well-documented Methyl 4-hydroxybut-2-enoate . The structure of this compound, specifically the (E)-isomer, features a four-carbon chain. A methyl ester group is located at one end (C1), and a primary alcohol (hydroxyl group) is at the other end (C4). A carbon-carbon double bond is present between C2 and C3, creating the α,β-unsaturated system.

The key structural features of Methyl 4-hydroxybut-2-enoate are:

The α,β-Unsaturated Ester System : This functional group is the heart of the molecule's reactivity, providing sites for nucleophilic and electrophilic attack.

The Primary Hydroxyl Group : This group can be a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.

The Methyl Ester : This group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.

These features combined make Methyl 4-hydroxybut-2-enoate a bifunctional molecule, capable of participating in a diverse range of chemical transformations.

Below is a table summarizing some of the key properties of Methyl (E)-4-hydroxybut-2-enoate.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 29576-13-4 |

| Appearance | Oil |

| SMILES | COC(=O)/C=C/CO |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |

InChI Key |

FKRANOXLYCXMOV-HWKANZROSA-N |

Isomeric SMILES |

C/C(=C\CO)/C(=O)OC |

Canonical SMILES |

CC(=CCO)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Hydroxy 2 Methylbut 2 Enoate and Its Analogues

Established Synthetic Routes and Reaction Conditions

The construction of the Methyl 4-hydroxy-2-methylbut-2-enoate framework can be achieved through several reliable and well-documented synthetic pathways.

Esterification represents a fundamental step in the synthesis of the title compound, typically occurring as a final step from its corresponding carboxylic acid, (2E)-4-hydroxy-2-methylbut-2-enoic acid. sigmaaldrich.com Standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid is a common approach. For substrates sensitive to strong acids, milder methods can be employed.

For instance, in the synthesis of the related compound methyl 4-hydroxy-2-butynoate, the ester was successfully formed by treating the corresponding 4-hydroxy-2-butynoic acid with 2% sulfuric acid in methanol. orgsyn.org Another relevant example is the esterification of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to its isopropyl ester, which highlights the applicability of this transformation to structurally similar hydroxy acids. nih.gov

| Method | Reagents | Typical Conditions | Application Example |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Synthesis of methyl 4-hydroxy-2-butynoate from its acid. orgsyn.org |

| Diazomethane | CH₂N₂ in Ether | 0°C to room temp. | General mild esterification of carboxylic acids. |

| Alkyl Halide & Base | Methyl Iodide, K₂CO₃ | DMF, room temp. | Esterification under basic conditions. |

This table presents common esterification methods applicable to the synthesis of the target compound's skeleton.

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the butenoate skeleton, a Grignard reagent can be used to introduce key structural components. A notable example is the synthesis of methyl 4-hydroxy-2-butynoate, an acetylenic analogue. This process involved the reaction of a Grignard reagent, formed from the tetrahydropyranyl (THP) protected propargyl alcohol, with methyl chloroformate. orgsyn.org This strategy effectively constructs the carbon backbone and incorporates the ester functionality in a single, efficient step.

Similarly, Grignard reagents have been utilized in the synthesis of N-methyl-4-hydroxyalkanamide analogues, where various alkylmagnesium halides react with N-methylsuccinimide to generate the core structure. researchgate.net This demonstrates the versatility of Grignard reagents in reacting with cyclic imides to form precursors to hydroxy-amide analogues.

| Reactants | Reagent | Product Type | Key Transformation | Reference |

| THP-protected propargyl alcohol | 1. EtMgBr 2. ClCO₂Me | α,β-Acetylenic ester | Carbomethoxylation of an acetylenic Grignard reagent. orgsyn.org | |

| N-Methylsuccinimide | R-MgX | 4-hydroxy-4-alkyl-N-methylbutanamide | Alkylation of a cyclic imide. researchgate.net | |

| Aldehydes/Ketones | R-MgX | Secondary/Tertiary Alcohols | Nucleophilic addition to a carbonyl group. masterorganicchemistry.com |

This interactive table summarizes applications of Grignard reagents in synthesizing analogues of Methyl 4-hydroxy-2-methylbut-2-enoate.

Olefination reactions are paramount for creating the α,β-unsaturated ester moiety. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent strategies.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. nih.govorganic-chemistry.org To form the target skeleton, one could envision the reaction of lactaldehyde (2-hydroxypropanal) with a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate. The use of stabilized ylides generally favors the formation of the (E)-alkene isomer. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.orgconicet.gov.ar The reaction of an aldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe), typically yields the (E)-α,β-unsaturated ester with high stereoselectivity. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup, simplifying purification. orgsyn.org

| Reaction | Key Reagents | Stereochemical Preference | Byproduct |

| Wittig Reaction | Aldehyde, Stabilized Phosphorus Ylide | (E)-isomer | Triphenylphosphine (B44618) oxide |

| HWE Reaction | Aldehyde, Phosphonate Ester, Base | (E)-isomer | Dialkyl phosphate salt |

| Still-Gennari HWE | Aldehyde, Electron-withdrawing phosphonate, KHMDS/18-crown-6 | (Z)-isomer | Dialkyl phosphate salt |

This table compares key features of major olefination strategies for α,β-unsaturated ester synthesis. acs.orgwikipedia.orgyoutube.com

The synthesis of complex analogues often relies on strategic oxidation and reduction reactions to manipulate functional groups. For example, a common strategy involves the oxidation of a primary alcohol to an aldehyde, which can then participate in an olefination reaction. A one-pot method combines a copper-catalyzed oxidation of an alcohol to an aldehyde with a subsequent Wittig reaction to directly form α,β-unsaturated esters. organic-chemistry.org

In another example, the synthesis of 4-hydroxy-2-butanone, a ketone analogue, was achieved through the selective oxidation of 1,3-butanediol (B41344) using hydrogen peroxide and a sodium tungstate (B81510) catalyst. google.com This ketone could then be subjected to a Wittig or HWE reaction to install the methyl ester group and form an analogue of the target compound.

Reductive transformations are equally crucial. The reduction of a ketone or aldehyde functionality to a hydroxyl group is a key step in many synthetic pathways. For instance, after forming a keto-ester via a Claisen condensation, selective reduction of the ketone can yield the desired hydroxy-ester skeleton.

Given the presence of a reactive hydroxyl group, protecting group chemistry is essential in any multi-step synthesis of Methyl 4-hydroxy-2-methylbut-2-enoate. slideshare.net The hydroxyl group is acidic and nucleophilic, meaning it can interfere with organometallic reagents (like Grignard reagents) or basic conditions required for olefination reactions. bham.ac.uk

A suitable protecting group must be easy to install and remove in high yield and must be stable to the reaction conditions of intermediate steps. bham.ac.ukorganic-chemistry.org For the hydroxyl group, common choices include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) or acetals like tetrahydropyranyl (THP).

A prime example is the use of a THP group to protect propargyl alcohol during a Grignard reaction, as described in the synthesis of methyl 4-hydroxy-2-butynoate. orgsyn.org The THP group is stable to the strongly basic Grignard conditions but can be readily removed under mild acidic conditions to reveal the free alcohol in the final product. In syntheses involving multiple functional groups, an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others, is often necessary for complex molecule construction. numberanalytics.comjocpr.com

| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to base, mild acid, oxidation, reduction. |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH (cat.) | Mild aqueous acid (e.g., HCl, PPTS) | Stable to base, organometallics, reduction. |

| Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidation, reduction. |

This interactive table details common protecting groups for alcohols relevant to the synthesis of the target compound. orgsyn.orgnumberanalytics.com

Stereoselective Synthesis of Methyl 4-hydroxy-2-methylbut-2-enoate Isomers and Derivatives

Control over the geometry of the C2-C3 double bond is a critical aspect of the synthesis. The (E)-isomer is generally the thermodynamically more stable product and is preferentially formed in standard HWE reactions. wikipedia.org Studies have shown that using sodium hydride as the base in tetrahydrofuran (B95107) (THF) solvent provides high (E)-selectivity. wikipedia.org

Conversely, achieving the (Z)-isomer requires specific modifications. The Still-Gennari modification of the HWE reaction is a powerful method for synthesizing (Z)-α,β-unsaturated esters with high stereoselectivity. conicet.gov.aryoutube.com This method utilizes phosphonate reagents with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures. youtube.com These conditions favor a kinetic reaction pathway that leads to the (Z)-alkene.

The choice of aldehyde and phosphonate structure can also influence the E/Z ratio. For example, in the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes, it was found that increasing the steric bulk of the aldehyde can slightly increase (Z)-selectivity, while the use of lithium-based reagents can also alter the stereochemical outcome. wikipedia.org

Regio- and Stereocontrol in Carbon-Carbon Double Bond Formation [(E)/(Z) Isomerism]

The geometry of the carbon-carbon double bond in butenoate esters, known as (E)/(Z) or cis-trans isomerism, is determined by the spatial arrangement of substituents. libretexts.org This geometry is critical as it significantly influences the molecule's properties and biological activity. The restricted rotation around the double bond necessitates synthetic methods that can selectively produce one isomer over the other. libretexts.org

Several established organometallic and organocatalytic reactions offer high levels of stereocontrol. For instance, the Heck reaction, which couples an organic halide with an alkene, typically results in the formation of a trans (E) alkene with a high degree of stereospecificity. chemistry.coach Conversely, certain radical-based reactions may yield mixtures of isomers, underscoring the need for carefully chosen synthetic routes. The synthesis of ethyl 4-bromo-3-methylbut-2-enoate via the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) and a radical initiator (AIBN) produces a mixture of (E) and (Z) isomers, which then require separation. researchgate.net

Control over the double bond geometry is often achieved through stereoselective olefination reactions. While not detailed specifically for Methyl 4-hydroxy-2-methylbut-2-enoate in the provided context, methods like the Wittig reaction (specifically the Schlosser modification for E-selectivity or stabilized ylides) and the Horner-Wadsworth-Emmons (HWE) reaction (often favoring E-isomers) are standard tools for constructing α,β-unsaturated esters with high stereoselectivity.

Table 1: Comparison of Synthetic Methods for C=C Double Bond Formation in Butenoate Analogues

| Reaction Type | Typical Substrates | Key Features | Predominant Isomer | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium-catalyzed cross-coupling. Substitution of a vinylic hydrogen. | (E)-trans | chemistry.coach |

| Radical Bromination | Allylic Ester (e.g., ethyl 3,3-dimethylacrylate) + NBS | Forms an allylic bromide. Can lead to isomeric mixtures. | (E)/(Z) Mixture | researchgate.net |

| Simmons-Smith Reaction | Alkene + Carbenoid (CH₂I₂ + Zn-Cu) | Forms a cyclopropane (B1198618) ring from the double bond. Stereospecific. | Not applicable (forms cyclopropane) | chemistry.coach |

Asymmetric Synthesis Approaches for Chiral Centers in the Butenoate Moiety

When the butenoate moiety contains one or more chiral centers, asymmetric synthesis becomes essential for producing a single enantiomer. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects. Methodologies to achieve this include the use of chiral auxiliaries, ligand-controlled catalysis, diastereoselective transformations, and biocatalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary is removed after the desired stereocenter has been established. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that have been successfully used in various asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.org The auxiliary works by sterically blocking one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. wikipedia.org

In the context of butenoate-related structures, an inexpensive chiral auxiliary derived from isosorbide (B1672297) has been used to synthesize optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity (up to >99% ee). nih.gov Similarly, chiral ligands in metal-catalyzed reactions or chiral organocatalysts can create a chiral environment around the substrate to influence the stereochemical outcome. For example, a chiral bifunctional amine-squaramide catalyst has been shown to effectively catalyze the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, yielding products with excellent diastereoselectivities and enantioselectivities. rsc.org

Table 2: Examples of Chiral Auxiliary and Ligand-Controlled Methods in Synthesizing Butenoate Analogues

| Chiral Controller | Reaction Type | Product Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Isosorbide-derived auxiliary | SmI₂-induced reductive coupling | α,γ-substituted γ-butyrolactones | up to >99% ee | nih.gov |

| Chiral amine-squaramide | Asymmetric vinylogous Michael addition | α,β-unsaturated γ-substituted butyrolactams | up to >99% ee, >99:1 dr | rsc.org |

| Polymer-supported oxazolidin-2-one | Epoxidation/Intramolecular ring-opening | Trisubstituted hydroxy-γ-butyrolactones | >95% de | nih.gov |

| Camphorsultam | Michael addition | Thiol addition products | High diastereoselectivity | wikipedia.org |

Diastereoselective reactions are used to create a new stereocenter under the influence of a pre-existing one within the substrate. The stereochemical outcome is dictated by the steric and electronic properties of the molecule, often predictable by models like Cram's rule, the Felkin-Ahn model, or chelation-control models for nucleophilic additions to chiral aldehydes and ketones. youtube.com

The synthesis of functionalized butenolides and butyrolactones often employs diastereoselective vinylogous aldol and Mannich reactions. nih.gov For instance, the first catalytic, enantioselective vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan with an achiral aldehyde yielded the desired γ-butenolide with high enantiomeric excess for the major syn product. nih.gov Another powerful strategy involves the epoxidation of a β-vinyl-β-hydroxy-N-acyloxazolidin-2-one, followed by an intramolecular ring-opening. This transformation proceeds with high diastereoselectivity (>95% de) to afford highly functionalized hydroxy-γ-butyrolactones. nih.gov These methods leverage an existing chiral element to control the formation of subsequent stereocenters, building molecular complexity in a predictable manner.

Table 3: Examples of Diastereoselective Reactions for Butenoate-Related Scaffolds

| Reaction Type | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Vinylogous Mukaiyama Aldol Reaction | 2-(trimethylsilyloxy)furan + aldehyde | High ee for major syn-butenolide product | nih.gov |

| Intramolecular Ring-Opening of Epoxide | β-vinyl-β-hydroxy-N-acyloxazolidin-2-one derivative | >95% diastereomeric excess (de) | nih.gov |

| Vinylogous Aldol Reaction | 2(5H)-furanone + aldehyde with chiral catalyst | High dr and ee | nih.gov |

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and green alternative to traditional chemical methods. bme.humdpi.com Enzymes operate under mild conditions, are biodegradable, and often exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org

For the synthesis of chiral moieties relevant to butenoates, several classes of enzymes are particularly useful:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor. bme.hursc.org They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones, which can be precursors for various functionalized molecules. mdpi.comnih.gov

Lipases and Esterases: These enzymes catalyze the hydrolysis of esters. nih.gov They are frequently employed in the kinetic resolution of racemic esters, where one enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov This approach has been successfully applied to the resolution of α-sulfinyl esters and α-tertiary carboxylic acid esters. nih.govgoogle.com

Dehydrogenases and Oxidases: Alcohol dehydrogenases (ADHs) can reduce ketones to chiral secondary alcohols with high enantioselectivity, while oxidases can perform the reverse reaction. A cascade reaction combining a peroxygenase to oxidize a racemic propargylic alcohol to a ketone, followed by an ADH to reduce the ketone to a single enantiomer of the alcohol, has been demonstrated as an effective deracemization strategy. nih.gov

Table 4: Biocatalytic Approaches for Generating Chiral Precursors

| Enzyme Class | Strategy | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric synthesis or kinetic resolution | Prochiral ketones or racemic amines | Enantiopure chiral amines | bme.humdpi.comresearchgate.net |

| Lipase/Esterase | Kinetic resolution | Racemic esters | Enantiopure ester and carboxylic acid | nih.govnih.gov |

| Peroxygenase/Alcohol Dehydrogenase (ADH) | Deracemization cascade | Racemic alcohols | Enantiopure alcohol | nih.gov |

Considerations for Scalable and Efficient Synthetic Procedures

Transitioning a synthetic route from a laboratory-scale experiment to an industrial-scale process introduces a unique set of challenges. An ideal scalable process is cost-effective, safe, high-yielding, and environmentally benign. For the synthesis of Methyl 4-hydroxy-2-methylbut-2-enoate and its analogues, several factors must be considered.

Process Safety and Reagent Choice: Large-scale reactions necessitate the avoidance of hazardous reagents and conditions. For example, a procedure for preparing methyl 4-hydroxy-2-butynoate was specifically designed to avoid the need for a high-pressure autoclave. orgsyn.org Similarly, synthetic routes that circumvent highly toxic chemicals, such as hydrocyanic acid, are strongly preferred. google.com

Reaction Efficiency and Atom Economy: Efficient processes maximize the conversion of starting materials into the final product. This can be achieved by shortening the reaction sequence and simplifying work-up procedures. google.com The development of recyclable catalysts, such as a solvent-free N-PEG-(L)-prolinamide for aldol reactions, enhances efficiency and reduces waste, making the process more sustainable. researchgate.net

Purification and Isolation: The ease of product isolation is a major factor in scalability. Chromatographic purification, while common in the lab, is often expensive and impractical for large quantities. Therefore, processes that yield products isolable by crystallization or distillation are more desirable. The synthesis of methyl 4-hydroxy-2-butynoate, for instance, culminates in a distillation step. orgsyn.org

Table 5: Challenges and Solutions in Scalable Butenoate Synthesis

| Challenge | Potential Solution | Example/Reference |

|---|---|---|

| Hazardous Reagents/Conditions | Design routes that avoid toxic chemicals (e.g., HCN) or high-pressure equipment (autoclaves). | Avoiding autoclave in butynoate synthesis. orgsyn.org Avoiding hydrocyanic acid. google.com |

| Catalyst Cost and Reusability | Develop heterogeneous or recyclable catalysts. | Recyclable N-PEG-(L)-prolinamide organocatalyst. researchgate.net |

| Low Yield/Long Reaction Sequence | Optimize reaction conditions and shorten the synthetic pathway. | Method for 2-methyl-3-butenoic acid ester with fewer steps and higher yield. google.com |

| Difficult Purification | Favor methods that allow for purification by distillation or crystallization over chromatography. | Final distillation step for methyl 4-hydroxy-2-butynoate. orgsyn.org |

| Environmental Impact | Utilize biocatalysis or solvent-free conditions. | Biocatalytic routes using transaminases or lipases. mdpi.comnih.gov Solvent-free aldol reaction. researchgate.net |

Chemical Reactivity and Transformation Pathways of Methyl 4 Hydroxy 2 Methylbut 2 Enoate

Mechanistic Investigations of Reactions Involving the α,β-Unsaturated Ester Functionality

The unique structural arrangement of Methyl 4-hydroxy-2-methylbut-2-enoate, featuring an α,β-unsaturated ester, a hydroxyl group, and a methyl substituent, imparts a rich and versatile chemical reactivity. This section delves into the mechanistic details of key transformations involving this molecule, highlighting its potential in various synthetic applications.

Conjugate Addition Reactions (e.g., Michael Additions)

The electron-withdrawing nature of the ester group in Methyl 4-hydroxy-2-methylbut-2-enoate renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific studies on Michael additions to Methyl 4-hydroxy-2-methylbut-2-enoate are not extensively detailed in the provided search results, the reactivity of similar 4-hydroxy-2-pyrones in oxa-Michael additions provides a strong parallel. beilstein-journals.org In these reactions, the hydroxyl group, or its corresponding alkoxide, can act as an intramolecular nucleophile, or external nucleophiles can be added. The general mechanism involves the reversible addition of a nucleophile to the β-position of the α,β-unsaturated system, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

The presence of the C2-methyl group in Methyl 4-hydroxy-2-methylbut-2-enoate is expected to influence the stereochemical outcome of conjugate additions, potentially providing a handle for diastereoselective transformations, especially with chiral nucleophiles or catalysts.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

The double bond in Methyl 4-hydroxy-2-methylbut-2-enoate can participate as a dipolarophile in cycloaddition reactions, a cornerstone in the synthesis of cyclic compounds. A notable example is the 1,3-dipolar cycloaddition, which has been demonstrated with the related compound, methyl 4-hydroxy-2-butynoate, in the synthesis of 8-aza-3-deazaguanosine. orgsyn.org In this type of reaction, a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of such cycloadditions are governed by frontier molecular orbital (FMO) theory, with the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants dictating the outcome.

The Diels-Alder reaction, a [4+2] cycloaddition, is another potential transformation. While direct examples with Methyl 4-hydroxy-2-methylbut-2-enoate are not available in the provided results, the reactivity of the similar methyl 2-oxobut-3-enoate as a dienophile in Diels-Alder reactions with various 1,3-dienes has been investigated. dtu.dk This suggests that Methyl 4-hydroxy-2-methylbut-2-enoate could also serve as a dienophile, leading to the formation of functionalized cyclohexene (B86901) derivatives.

Reactivity of the Hydroxyl Group: Alkylation and Acylation

The primary hydroxyl group in Methyl 4-hydroxy-2-methylbut-2-enoate offers a versatile handle for further functionalization through alkylation and acylation reactions. These transformations are crucial for introducing protecting groups or for building more complex molecular structures.

Alkylation: The hydroxyl group can be converted into an ether linkage via alkylation. A prominent example of a mild and efficient alkylation method is the Mitsunobu reaction. beilstein-journals.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a pronucleophile (e.g., a phenol (B47542) or a carboxylic acid). The reaction generally proceeds with inversion of configuration at the alcohol carbon.

Acylation: The hydroxyl group readily undergoes acylation to form esters. This can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are fundamental in organic synthesis for the protection of alcohols or for the introduction of specific ester functionalities.

The table below summarizes representative conditions for these transformations, drawn from analogous systems.

Table 1: Representative Conditions for Hydroxyl Group Functionalization

| Transformation | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Alkylation (Mitsunobu) | Alcohol, Triphenylphosphine, Diethyl Azodicarboxylate | Tetrahydrofuran (B95107) (THF) | Room Temperature |

| Acylation | Acid Chloride, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Acylation | Carboxylic Acid, DCC, DMAP | Dichloromethane (DCM) | Room Temperature |

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester functionality of Methyl 4-hydroxy-2-methylbut-2-enoate is susceptible to hydrolysis and transesterification under both acidic and basic conditions.

Ester Hydrolysis: Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate, which is then protonated upon workup to give the carboxylic acid. The kinetics of this saponification reaction are typically second-order, being first-order in both the ester and the hydroxide ion. The presence of substituents on the ester can influence the rate of hydrolysis. zenodo.org

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol (B129727) is eliminated to yield the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol. masterorganicchemistry.com Similar to hydrolysis, transesterification can be catalyzed by either acid or base. In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com The reaction is typically an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (methanol in this case). masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism analogous to acid-catalyzed hydrolysis, with the new alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

The intramolecular nature of the hydroxyl group in Methyl 4-hydroxy-2-methylbut-2-enoate also presents the possibility of intramolecular transesterification, which would lead to the formation of a lactone (a cyclic ester). This transformation is particularly relevant in the context of butenolide synthesis. organic-chemistry.orgnih.gov

Methyl 4-hydroxy-2-methylbut-2-enoate as a Versatile Synthetic Intermediate and Building Block

The multiple functional groups and stereochemical possibilities inherent in Methyl 4-hydroxy-2-methylbut-2-enoate make it a valuable building block for the synthesis of more complex and biologically significant molecules.

Utility in the Construction of Complex Molecular Architectures

Methyl 4-hydroxy-2-methylbut-2-enoate serves as a precursor for a variety of important structural motifs, most notably butenolides. Butenolides are a class of γ-lactones that are found in numerous natural products with diverse biological activities. nih.gov The synthesis of butenolides from precursors like Methyl 4-hydroxy-2-methylbut-2-enoate often involves an intramolecular cyclization (lactonization). This can be achieved through various synthetic strategies, including:

Palladium-catalyzed domino reactions: Arenediazonium tetrafluoroborates can react with similar butenoates to yield 4-arylbutenolides through a vinylic substitution followed by cyclization. organic-chemistry.org

Organocatalytic approaches: Proline-catalyzed reductive coupling reactions can be employed to introduce substituents at the 3-position of related tetronic acids, which are then converted to butenolides. nih.gov

Metal-catalyzed cyclizations: Copper-catalyzed reactions of α-hydroxy ketones with arylacetonitriles can provide butenolide structures. organic-chemistry.org

Furthermore, the combination of the hydroxyl group and the α,β-unsaturated ester functionality allows for sequential reactions to build molecular complexity. For instance, the hydroxyl group can be used as a directing group in stereoselective reactions or as a handle for attachment to a solid support for combinatorial synthesis. The α,β-unsaturated system allows for the introduction of various substituents through conjugate additions, which can then be elaborated into more complex structures. The utility of related bromo-derivatives in Wittig reactions further highlights the potential for chain extension and the construction of polyene systems. researchgate.net

The table below provides examples of complex molecules or structural motifs that can be accessed from butenolide precursors, which themselves can be derived from Methyl 4-hydroxy-2-methylbut-2-enoate.

Table 2: Examples of Molecular Architectures Derived from Butenolide Precursors

| Precursor Type | Reaction Type | Resulting Structure/Molecule |

|---|---|---|

| 4-Arylbutenolide | Palladium-catalyzed domino reaction | Substituted Butenolides |

| (s)-γ-Methyl tetronic acid | Organocatalytic reductive coupling | Chiral Butenolides (e.g., (-)-Blastmycinolactol) nih.gov |

| 4-Hydroxy-3-methylbut-2-enolide | Wittig Reaction | Polyene acids researchgate.net |

Incorporation into Retinal and Isoprenoid Analogues

The carbon skeleton of Methyl 4-hydroxy-2-methylbut-2-enoate is a valuable building block for the synthesis of vitamin A (retinol) and its analogues. A primary route for this incorporation involves the Reformatsky reaction, where the corresponding halo-ester derivative, Methyl 4-bromo-3-methylbut-2-enoate, is reacted with retinal precursors like β-cyclocitral. cdnsciencepub.comresearchgate.net This reaction has been a subject of study for its potential in synthesizing vitamin A and related compounds. cdnsciencepub.com

In a key study, the reaction between Methyl 4-bromo-3-methylbut-2-enoate (in both its Z- and E-isomeric forms) and β-cyclocitral in the presence of zinc was investigated. The primary product isolated was not the expected β-hydroxy ester but rather a cyclized δ-lactone. cdnsciencepub.comresearchgate.net This lactone, the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid, serves as a crucial intermediate for the elaboration of the full polyene chain of retinal analogues. cdnsciencepub.com

The formation of this δ-lactone is a significant transformation, indicating that the initial carbon-carbon bond formation is followed by an intramolecular cyclization, a common and strategic step in the synthesis of complex natural products. cdnsciencepub.com Hydrolysis of this lactone intermediate under specific conditions yields the corresponding Z-2,E-4-acids, which can be further manipulated to achieve the desired retinal analogue. cdnsciencepub.comresearchgate.net

| Reactant A | Reactant B | Reagent | Major Product | Significance |

|---|---|---|---|---|

| Methyl 4-bromo-3-methylbut-2-enoate (Z or E isomer) | β-Cyclocitral | Zinc (Zn) | δ-Lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid | Key intermediate for Vitamin A / Retinal analogues cdnsciencepub.comresearchgate.net |

Participation in Cascade and Multi-Component Reaction Sequences

Based on a review of available scientific literature, the specific participation of Methyl 4-hydroxy-2-methylbut-2-enoate in well-defined cascade or multi-component reaction sequences is not extensively documented. Cascade reactions involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates, offering a highly efficient pathway to complex molecules. Similarly, multi-component reactions combine three or more starting materials in one pot to form a product that incorporates portions of all reactants. While the structural features of Methyl 4-hydroxy-2-methylbut-2-enoate—a hydroxyl group, an ester, and a double bond—suggest potential for such reactivity, specific examples are not prominent in the researched literature.

Stereochemical Outcomes and Diastereocontrol in Derived Chemical Transformations

The stereochemical course of reactions involving derivatives of Methyl 4-hydroxy-2-methylbut-2-enoate is critical, particularly in the synthesis of biologically active molecules like vitamin A, where the geometry of the double bonds dictates its function.

Significant findings on stereocontrol come from the Reformatsky reaction of Methyl 4-bromo-3-methylbut-2-enoate with various aldehydes, including β-cyclocitral and benzaldehyde. cdnsciencepub.com A key observation is that both the E- and Z-isomers of the starting bromo-ester lead to the formation of the same major product, a δ-lactone with a Z-configured double bond. cdnsciencepub.comresearchgate.net This outcome strongly indicates that an E to Z inversion occurs during the course of the reaction, likely at the stage of the organozinc intermediate before it adds to the aldehyde. cdnsciencepub.com

The reaction proceeds through the formation of an organozinc reagent, which then adds to the carbonyl group of the aldehyde. The subsequent intramolecular attack of the newly formed alkoxide onto the ester carbonyl results in the formation of a stable, six-membered δ-lactone ring. wikipedia.org The preferential formation of the Z-lactone intermediate dictates the stereochemistry of the subsequent products upon hydrolysis, leading primarily to Z-2,E-4-acids. cdnsciencepub.com This demonstrates a notable level of diastereocontrol, where the reaction conditions and intermediate structures guide the formation of a specific stereoisomer.

| Starting Material Isomer | Aldehyde Reactant | Key Intermediate | Stereochemical Feature of Intermediate | Reference |

|---|---|---|---|---|

| (E)-Methyl 4-bromo-3-methylbut-2-enoate | β-Cyclocitral | δ-Lactone | Z-configuration of the α,β-double bond | cdnsciencepub.comresearchgate.net |

| (Z)-Methyl 4-bromo-3-methylbut-2-enoate | β-Cyclocitral | δ-Lactone | Z-configuration of the α,β-double bond | cdnsciencepub.comresearchgate.net |

| (E)-Methyl 4-bromo-3-methylbut-2-enoate | Benzaldehyde | δ-Lactone | Z-configuration of the α,β-double bond | cdnsciencepub.com |

| (Z)-Methyl 4-bromo-3-methylbut-2-enoate | Benzaldehyde | δ-Lactone | Z-configuration of the α,β-double bond | cdnsciencepub.com |

This control over the double bond geometry is fundamental in polyene synthesis, as it allows for the construction of specific isomers required for biological activity or further synthetic transformations.

Advanced Spectroscopic and Computational Characterization of Methyl 4 Hydroxy 2 Methylbut 2 Enoate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering deep insights into the atomic arrangement and stereochemistry of Methyl 4-hydroxy-2-methylbut-2-enoate derivatives.

The ¹H and ¹³C NMR spectra of Methyl 4-hydroxy-2-methylbut-2-enoate and its analogues provide definitive information about the molecular framework.

In a study detailing the synthesis of related compounds, the spectroscopic data for (E)-tert-butyl 4-hydroxy-2-methylbut-2-enoate was reported. rsc.org The ¹H NMR spectrum (300 MHz, CDCl₃) of this tert-butyl analogue showed a triplet at δ 6.73 ppm (t, J = 6.0 Hz), corresponding to the vinylic proton (CH). rsc.org The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH) appeared as a doublet at δ 4.33 ppm (d, J = 6.2 Hz). rsc.org The methyl group on the double bond (CH₃) resonated as a singlet at δ 1.80 ppm, and the tert-butyl protons gave a singlet at δ 1.49 ppm. rsc.org

The ¹³C NMR spectrum (75 MHz, CDCl₃) of the same tert-butyl derivative displayed signals at δ 138.6, 92.9, 59.7, 31.2, 29.7, 28.1, and 12.7 ppm. rsc.org These shifts correspond to the carbon atoms of the butenoate backbone and the tert-butyl group.

Table 1: ¹H NMR Data for (E)-tert-butyl 4-hydroxy-2-methylbut-2-enoate

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|

| 6.73 ppm | t | 6.0 Hz | =CH |

| 4.33 ppm | d | 6.2 Hz | CH₂OH |

| 1.80 ppm | s | C-CH₃ | |

| 1.49 ppm | s | C(CH₃)₃ |

Data sourced from a study by the Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Data for (E)-tert-butyl 4-hydroxy-2-methylbut-2-enoate

| Chemical Shift (δ) |

|---|

| 138.6 ppm |

| 92.9 ppm |

| 59.7 ppm |

| 31.2 ppm |

| 29.7 ppm |

| 28.1 ppm |

| 12.7 ppm |

Data sourced from a study by the Royal Society of Chemistry. rsc.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of complex molecules. For derivatives of Methyl 4-hydroxy-2-methylbut-2-enoate, NOESY experiments can elucidate the spatial proximity of protons, which is crucial for assigning the configuration of double bonds and stereocenters.

In studies of complex natural products containing substituted methylbut-2-enoate moieties, NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to confirm the geometry of the double bonds. mdpi.com For instance, observable NOESY cross-peaks between specific protons can confirm a Z or E configuration. mdpi.com While specific NOESY data for the title compound is not provided in the search results, the application of this technique to its derivatives is a standard and powerful method for unambiguous stereochemical assignment. mdpi.comresearchgate.net

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute and relative configuration of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space.

While a crystal structure for Methyl 4-hydroxy-2-methylbut-2-enoate itself was not found in the provided search results, the technique is widely applied to its derivatives. For instance, the crystal structures of various substituted methyl butenoates have been reported, confirming their molecular geometry and stereochemistry. science.govarizona.edu The determination of the crystal structure of a derivative provides invaluable benchmark data for validating stereochemical assignments made by other techniques like NMR. arizona.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For a derivative of the title compound, (E)-tert-butyl 4-hydroxy-2-methylbut-2-enoate, the negative-ion electrospray ionization (ES-) mass spectrum showed a prominent ion at m/z 185.0819, corresponding to the [M-H]⁻ ion. rsc.org This experimental value is in close agreement with the calculated mass of C₉H₁₃O₄⁻ (185.0817), confirming the elemental composition. rsc.org HRMS data for the parent methyl ester, C₅H₈O₃, would be expected to show a molecular ion peak at a calculated m/z that precisely matches its chemical formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule based on their unique vibrational frequencies.

The IR spectrum of a molecule like Methyl 4-hydroxy-2-methylbut-2-enoate is expected to show several key absorption bands. A broad absorption in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. researchgate.net The C=O stretching vibration of the ester group typically appears as a strong, sharp band in the range of 1725-1700 cm⁻¹. The C=C stretching vibration of the alkene is expected in the region of 1680-1640 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations for the ester and alcohol functionalities would be observed in the fingerprint region between 1300 and 1000 cm⁻¹.

For the related compound, (E)-tert-butyl 4-hydroxy-2-methylbut-2-enoate, the reported IR spectrum (film) showed absorptions at 3500, 2966, 2927, and 1708 cm⁻¹, which are consistent with the expected functional groups. rsc.org

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3500-3200 | O-H (Alcohol) |

| 1725-1700 | C=O (Ester) |

| 1680-1640 | C=C (Alkene) |

| 1300-1000 | C-O (Ester/Alcohol) |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Structure Probing

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

For derivatives of Methyl 4-hydroxy-2-methylbut-2-enoate that are chiral, ECD spectroscopy can be a valuable tool for stereochemical analysis. The technique is particularly useful for assigning the absolute configuration of molecules by comparing experimental ECD spectra with those predicted by quantum chemical calculations. While specific ECD data for Methyl 4-hydroxy-2-methylbut-2-enoate was not found, the application of ECD to chiral butenolides and other unsaturated esters is a well-established method for elucidating their chiroptical properties. science.govens-lyon.frrsc.org

Quantum Chemical Calculations for Complementary Structural and Reactivity Insights

Modern spectroscopic techniques provide a wealth of data for molecular structure elucidation. However, the interpretation of this data can be complex, especially for molecules with conformational flexibility. Quantum chemical calculations have emerged as an indispensable tool, offering deep insights that complement experimental findings. By modeling molecules at the atomic level, these computational methods can predict structures, energies, and spectroscopic properties, providing a theoretical framework to understand and validate experimental results for compounds like Methyl 4-hydroxy-2-methylbut-2-enoate and its derivatives.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the equilibrium geometry of a molecule, which corresponds to the minimum energy arrangement of its atoms on the potential energy surface.

For a molecule like Methyl 4-hydroxy-2-methylbut-2-enoate, which possesses several rotatable single bonds (C-C, C-O), multiple conformations, or spatial arrangements of atoms, are possible. DFT calculations can systematically explore these possibilities. The process, known as geometry optimization, adjusts the bond lengths, bond angles, and dihedral angles of a starting structure until a stationary point on the potential energy surface is located. stackexchange.com To ensure a true minimum energy structure has been found, frequency calculations are typically performed to confirm the absence of imaginary frequencies. nih.gov

Commonly used functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with appropriate basis sets like 6-31G(d) or larger, have proven effective for optimizing the geometries of organic molecules, including unsaturated esters and hydroxylated compounds. nih.govnih.gov The conformational preferences are often dictated by subtle energetic factors, including intramolecular hydrogen bonding, steric hindrance, and hyperconjugation, all of which can be modeled with DFT. nih.gov

Beyond geometry, DFT provides critical data on the molecule's electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scispace.com

Table 1: Representative Optimized Geometrical Parameters for a Conformer of Methyl 4-hydroxy-2-methylbut-2-enoate Calculated via DFT (Note: This table contains hypothetical, yet chemically reasonable, data for illustrative purposes, as would be generated from a DFT calculation, e.g., at the B3LYP/6-311G(d,p) level.)

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C(sp²)-C(sp³) | 1.51 Å |

| Bond Length | C-OH | 1.43 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C=C-C(H₃) | 123.0° |

| Bond Angle | C-C-OH | 109.8° |

| Dihedral Angle | H-O-C-C | 178.5° |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shieldings, J-Couplings)

One of the most powerful applications of quantum chemical calculations is the prediction of NMR spectroscopic parameters. This capability is invaluable for confirming molecular structures, assigning signals in complex spectra, and distinguishing between isomers.

NMR Chemical Shieldings: The chemical shift of a nucleus is determined by its local magnetic environment, which is influenced by the surrounding electron density. DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can compute nuclear magnetic shielding tensors. researchgate.net These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org

The accuracy of predicted chemical shifts is highly dependent on the chosen methodology. Recent benchmark studies have shown that specific functionals, such as Cramer's WP04, were developed to provide highly accurate ¹H NMR chemical shift predictions. github.io For flexible molecules, it is standard practice to perform calculations on all low-energy conformers identified during the geometry optimization phase. The final predicted spectrum is then generated by taking a Boltzmann-weighted average of the results for each conformer, which often yields excellent agreement with experimental data. github.io

J-Couplings: Scalar or J-couplings, which manifest as signal splitting in NMR spectra, provide direct information about the connectivity of atoms through the bonding network. medium.com These interactions can also be predicted from first principles using DFT. cam.ac.uk The calculation of J-couplings is more computationally demanding than shielding calculations but provides crucial data for structural elucidation, particularly for determining relative stereochemistry. The accuracy of these predictions depends on the functional and the use of specialized basis sets (e.g., pcJ-n series) designed to accurately describe the electronic behavior relevant to spin-spin coupling. nih.gov

Table 2: Illustrative Comparison of Experimental and DFT-Calculated NMR Parameters for Methyl 4-hydroxy-2-methylbut-2-enoate (Note: This table presents hypothetical data to demonstrate the typical application and accuracy of computational NMR prediction.)

| Nucleus | Position | Experimental δ (ppm) | Calculated δ (ppm) | Coupling | Experimental J (Hz) | Calculated J (Hz) |

|---|---|---|---|---|---|---|

| ¹H | =CH | 6.15 | 6.11 | ³J(H,H) | 7.1 | 7.3 |

| ¹H | -CH₃ | 2.05 | 2.01 | ⁴J(H,H) | 1.5 | 1.4 |

| ¹³C | C=O | 168.2 | 167.9 | ¹J(C,H) | - | - |

| ¹³C | =C(CH₃) | 129.5 | 129.1 | ¹J(C,H) | 128.0 | 127.5 |

Analysis of Molecular Dipole Moments and Polarizability in Conformational Studies

This property is crucial for conformational analysis for two main reasons:

Solvent Effects: The surrounding environment can influence which conformation is most stable. Conformers with higher dipole moments are generally better stabilized by polar solvents.

Spectroscopic Correlations: While not a direct spectroscopic output, the dipole moment influences a molecule's interaction with electromagnetic fields and can affect its rotational spectrum and intermolecular interactions.

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Like the dipole moment, polarizability is a key electronic property that can be calculated using quantum chemical methods. It is fundamental to understanding non-covalent interactions, such as van der Waals forces, which are critical in molecular recognition and binding processes. Analyzing how polarizability changes with conformation provides further insight into the molecule's electronic flexibility and potential interaction sites.

Table 3: Calculated Dipole Moments for Hypothetical Conformers of Methyl 4-hydroxy-2-methylbut-2-enoate (Note: This table illustrates how the dipole moment can vary significantly with molecular conformation. Values are in Debye, D.)

| Conformer | Description of Key Dihedral Angle (O-C-C-O) | Calculated Dipole Moment (μ) in Debye (D) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Anti-periplanar (~180°) | 2.1 D | 0.00 (most stable) |

| B | Gauche (~60°) | 3.5 D | 0.85 |

| C | Syn-periplanar (~0°) | 4.2 D | 2.10 |

Biological and Biochemical Pathways Involving Methyl 4 Hydroxy 2 Methylbut 2 Enoate Analogues

Role in Isoprenoid Biosynthetic Pathways

The MEP pathway, also known as the non-mevalonate pathway, is responsible for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netproteopedia.org This pathway is indispensable for most bacteria, malaria parasites, and in plant plastids, but is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. researchgate.netnih.govnih.gov

Analogues of methyl 4-hydroxy-2-methylbut-2-enoate are found at the terminal stage of the MEP pathway. The key intermediate, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), is the final substrate before the formation of the universal C5 isoprenoid building blocks. nih.govpeerj.com The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of six enzymatic reactions to produce HMBPP. peerj.com

Table 1: Key Enzymes and Intermediates in the Terminal Steps of the MEP Pathway

| Step | Precursor | Enzyme | Product |

| 6 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | IspG (GcpE) / HDS | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

| 7 | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | IspH (LytB) / HDR | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Data sourced from multiple references. nih.govpeerj.com

The formation and consumption of HMBPP are catalyzed by two critical iron-sulfur cluster-containing enzymes:

GcpE/IspG : This enzyme, also known as (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), catalyzes the reductive ring-opening of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to form HMBPP. nih.govresearchgate.net GcpE/IspG contains a [4Fe-4S] cluster that is essential for its catalytic activity. researchgate.net

IspH/LytB : This enzyme, formally named 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR), is responsible for the final and terminal step of the MEP pathway. researchgate.netnih.govwikipedia.org It catalyzes the reductive dehydroxylation of HMBPP to produce both IPP and DMAPP. proteopedia.orguniprot.org The reaction involves the transfer of two electrons to HMBPP, facilitated by a [4Fe-4S] iron-sulfur cluster at the enzyme's active site. nih.govnih.gov The substrate's C4 hydroxyl group binds directly to the iron-sulfur cluster, initiating the reduction process. researchgate.netnih.gov IspH/LytB typically produces IPP and DMAPP in a ratio of approximately 5:1 or 6:1. researchgate.netnih.gov The activity of IspH is crucial for providing the necessary building blocks for the biosynthesis of a wide array of essential isoprenoids, including carotenoids and chlorophylls. proteopedia.org

Natural Product Occurrence and Derivatization

While the diphosphate analogue of methyl 4-hydroxy-2-methylbut-2-enoate is a ubiquitous intermediate in the MEP pathway, the ester form itself or its direct derivatives are less commonly reported as isolated natural products. The focus remains heavily on the biological precursor, HMBPP, and the vast array of isoprenoids derived from it. However, the underlying 4-hydroxy-2-methylbut-2-enoate substructure is of significant interest.

The isolation of natural products featuring the precise methyl 4-hydroxy-2-methylbut-2-enoate structure is not widely documented in readily available literature. Natural product chemistry often reveals more complex esters or compounds where this moiety is part of a larger, more intricate scaffold. The structural characterization of such compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, to elucidate the exact connectivity and stereochemistry.

The total synthesis of natural products is a powerful tool for confirming proposed structures and providing material for biological evaluation. nih.govorganic-chemistry.org While syntheses targeting methyl 4-hydroxy-2-methylbut-2-enoate itself are not prominent, synthetic efforts directed at complex natural products often involve constructing substructures that are chemically related. For example, the synthesis of various furan-containing natural products has been achieved through diverse strategies, sometimes employing biomimetic approaches that mimic biological reaction pathways. researchgate.net These syntheses demonstrate the chemical strategies available for creating highly functionalized small molecules, which could be adapted for the construction of the 4-hydroxy-2-methylbut-2-enoate core.

The correct structural assignment of natural products is a foundational aspect of chemical biology. In recent years, computational chemistry has become an indispensable tool for verifying and, when necessary, revising the structures of previously reported compounds. nih.gov Misassignments can occur due to ambiguous spectroscopic data or biased interpretation.

Applications in Chemical Biology as Probes and Labeled Compounds

Analogues of methyl 4-hydroxy-2-methylbut-2-enoate, particularly intermediates of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, serve as indispensable tools in chemical biology. These compounds, when chemically synthesized with isotopic labels, function as probes to elucidate enzymatic mechanisms, identify pathway intermediates, and characterize the enzymes responsible for isoprenoid biosynthesis.

The MEP pathway, a non-mevalonate route to the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is essential in most bacteria, algae, and plant chloroplasts. nih.govnih.govacs.org The development of synthetic routes to its key intermediates has been a critical step in understanding this fundamental biological process.

Probing the MEP Pathway with Labeled Intermediates

The synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate in the pathway, and its isotopically-enriched versions has been pivotal. nih.govwikipedia.org These synthetic preparations were crucial in the discovery and characterization of the enzymes that catalyze the steps toward IPP and DMAPP formation. nih.gov For instance, the enzyme that converts 1-deoxy-D-xylulose 5-phosphate (DXP) into MEP, DXP reductoisomerase, was studied using these synthetic substrates. researchgate.net

Researchers have successfully synthesized MEP from starting materials like 1,2-propanediol, creating optically active versions of the molecule that can be used to study the stereospecificity of enzymatic reactions. nih.govacs.org Furthermore, isotopically labeled precursors have been instrumental in tracing metabolic flux and identifying downstream products. For example, radioactivity from [2-¹⁴C]2-C-methyl-D-erythritol 2,4-cyclodiphosphate was efficiently channeled into carotenoids in isolated chromoplasts, confirming its role as an intermediate in the isoprenoid biosynthesis pathway. researchgate.net

The table below summarizes key intermediates of the MEP pathway, which are analogues of methyl 4-hydroxy-2-methylbut-2-enoate, and their applications as chemical probes.

| Labeled Compound/Analogue | Target Pathway/Enzyme | Application |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP Pathway Enzymes | Enzyme discovery and characterization. nih.gov |

| Isotopically-enriched ME | Isoprenoid Biosynthesis | Identification of enzymes for IPP and DMAPP biosynthesis. nih.gov |

| [1-¹³C]DXP | DXP Reductoisomerase | Mechanistic studies of the rearrangement of DXP to 2-C-methyl-D-erythrose 4-phosphate. researchgate.net |

| [2-¹⁴C]2C-methyl-D-erythritol 2,4-cyclodiphosphate | Carotenoid Biosynthesis | Establishing its role as a direct intermediate in the deoxyxylulose phosphate (B84403) pathway. researchgate.net |

Conclusion and Future Research Directions

Recapitulation of Current Understanding and Major Achievements in Methyl 4-hydroxy-2-methylbut-2-enoate Chemistry

The current understanding of Methyl 4-hydroxy-2-methylbut-2-enoate is primarily built upon the extensive research into the broader family of Morita-Baylis-Hillman (MBH) adducts. These molecules are recognized as highly valuable and versatile building blocks in organic synthesis. wikipedia.orgacs.org The major achievement in this area is the development of the MBH reaction itself, a powerful carbon-carbon bond-forming transformation that assembles densely functionalized products from simple, readily available starting materials with high atom economy. wikipedia.orgyoutube.com

The core value of compounds like Methyl 4-hydroxy-2-methylbut-2-enoate lies in the strategic placement of three key functional groups—a hydroxyl group, a methyl-substituted α,β-unsaturated ester—within a compact four-carbon backbone. This arrangement provides a rich platform for a multitude of subsequent chemical transformations. rsc.org Research on analogous structures has demonstrated their utility as precursors for a wide array of more complex molecules, including various carbocycles and heterocycles, which are prevalent in natural products and pharmaceuticals. wikipedia.orgrsc.org The allylic alcohol moiety can be used for substitutions, the double bond for additions and cycloadditions, and the ester for modifications, making these adducts synthetic linchpins.

Identification of Promising New Synthetic Methodologies and Catalytic Systems

The synthesis of Methyl 4-hydroxy-2-methylbut-2-enoate and its analogs is a field of active development, moving beyond traditional methods toward more efficient and selective catalytic systems.

The foundational method for creating this class of compounds is the Morita-Baylis-Hillman reaction . nrochemistry.com This reaction typically involves the coupling of an activated alkene (like methyl methacrylate) with an aldehyde (like formaldehyde) catalyzed by a nucleophilic catalyst, most commonly a tertiary amine such as DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org While fundamental, the MBH reaction is notoriously slow, often requiring long reaction times.

To address these limitations, promising new methodologies have emerged:

Phosphine-Catalyzed Cyclization: A novel approach involves the ring-opening of functionalized cyclopropenones with phosphine catalysts to form reactive ketene (B1206846) ylide intermediates. acs.orgorganic-chemistry.orgresearchgate.net An intramolecular trapping by a pendant hydroxyl group can yield α- and γ-substituted butenolides, which are structurally related to the target molecule. acs.orgresearchgate.net This method features mild conditions and tolerance for a wide range of functional groups. organic-chemistry.org

Cross-Metathesis Reactions: Kinetically-controlled catalytic cross-metathesis offers a modern and powerful alternative for generating (Z)-α,β-unsaturated esters with high selectivity. nih.gov Ruthenium-based catalysts are often employed for their efficiency and functional group tolerance. organic-chemistry.org The use of additives like acetonitrile (B52724) has been shown to improve performance and obviate the need for a large excess of one substrate. nih.gov

Palladium-Catalyzed Arylation: For creating derivatives, Pd-catalyzed cross-coupling methods have been developed for the direct arylation of unsaturated esters and butenolides. nih.gov This allows for the construction of quaternary carbon centers at the γ-position, demonstrating a powerful way to build molecular complexity. nih.govmit.edu

Table 1: Promising Catalytic Systems for the Synthesis of or Derivatization of Methyl 4-hydroxy-2-methylbut-2-enoate and Analogs

| Catalytic System | Reaction Type | Potential Application | Key Features |

| DABCO / Tertiary Amines | Morita-Baylis-Hillman | Direct synthesis from formaldehyde (B43269) and methyl methacrylate | Foundational, organocatalytic, but often slow reaction rates. nrochemistry.comorganic-chemistry.org |

| Triphenylphosphine (B44618) (PPh₃) | Cyclopropenone Ring-Opening | Synthesis of related butenolide structures | Mild conditions, low catalyst loading, forms ketene ylide intermediate. acs.orgorganic-chemistry.org |

| Grubbs-type Ru Catalysts | Olefin Cross-Metathesis | Synthesis of the α,β-unsaturated ester core | High efficiency, good functional group tolerance. organic-chemistry.org |

| Palladium / Ligand Complexes | Cross-Coupling / Arylation | Derivatization at the γ-position | Forms new C-C bonds, builds quaternary centers. nih.govmit.edu |

Elucidation of Remaining Mechanistic Questions and Unexplored Reactivity Pathways

Despite being a well-known transformation, the mechanism of the Morita-Baylis-Hillman reaction contains subtleties that remain subjects of investigation. A key mechanistic question revolves around the rate-determining step. While early proposals suggested the initial aldol (B89426) addition was rate-limiting, later kinetic studies have indicated that for some substrates, the reaction is second-order with respect to the aldehyde and that a proton transfer step is rate-determining. wikipedia.orgnih.gov

The proposed mechanism generally involves the nucleophilic addition of the catalyst (e.g., DABCO) to the activated alkene to generate a zwitterionic enolate. wikipedia.orgnrochemistry.com This enolate then adds to the aldehyde. The exact sequence of proton transfer and catalyst elimination steps that follow is still debated, with some proposals invoking the formation of a hemiacetal intermediate involving a second molecule of the aldehyde. wikipedia.orgnih.gov These mechanistic ambiguities represent a key area for future research, as a deeper understanding could lead to the design of more efficient catalysts and reaction conditions.

The unexplored reactivity of Methyl 4-hydroxy-2-methylbut-2-enoate is vast. As a densely functionalized molecule, it is a "privileged scaffold" for diversification. acs.org While many reactions have been applied to MBH adducts in general, their application to this specific substrate is not widely reported. Potential unexplored pathways include:

Asymmetric Transformations: Developing chiral catalysts to control the stereocenter created during the MBH reaction is a major goal. nrochemistry.com

Tandem Reactions: Using the adduct in cascade reactions where multiple bonds are formed in a single operation. youtube.com

Electrochemical Methods: Modern electrosynthesis offers a metal-free and mild way to achieve transformations like borylation and alkylation on MBH adducts, pathways that are largely unexplored for this specific compound. acs.orgrsc.org

Table 2: Key Mechanistic Features and Questions in the Baylis-Hillman Reaction

| Mechanistic Aspect | Description | Remaining Questions |

| Catalyst Role | A tertiary amine or phosphine acts as a nucleophilic catalyst, activating the alkene. nrochemistry.com | What is the optimal catalyst structure for accelerating the rate-limiting step? |

| Enolate Formation | A zwitterionic enolate is formed after the catalyst adds to the alkene. wikipedia.org | How does the stability of this intermediate affect the overall reaction rate? |

| Aldol Addition | The enolate adds to the aldehyde electrophile. nrochemistry.com | Is this step always reversible? |

| Proton Transfer | A key proton transfer step is involved, which can be rate-limiting. wikipedia.orgnih.gov | What is the precise nature of the proton source (solvent, another aldehyde, etc.)? |

| Catalyst Elimination | The catalyst is regenerated at the end of the cycle. nrochemistry.com | Can this step be accelerated to improve catalyst turnover? |

Future Perspectives on the Derivatization and Chemical Modification for Novel Chemical Entities

The future of Methyl 4-hydroxy-2-methylbut-2-enoate chemistry lies in its strategic use as a versatile starting material for creating novel chemical entities. Its dense functionality is a gateway to significant molecular diversity.

Key future perspectives include:

Core Scaffold Modification: The three functional groups offer independent handles for modification. The hydroxyl group can be oxidized, acylated, or substituted. The ester can be hydrolyzed, reduced to an alcohol, or converted to an amide. These simple transformations can generate a library of new, related compounds.

Cyclization and Annulation Reactions: The adduct is an ideal precursor for synthesizing complex cyclic systems. Lewis base-promoted annulation reactions can be used to construct a variety of functionalized carbocycles and heterocycles, which are scaffolds of high interest in medicinal chemistry. rsc.org For example, intramolecular reactions can lead to butenolides or other lactones, which are common motifs in bioactive natural products. acs.orgnih.gov

Advanced Cross-Coupling Strategies: The double bond and the allylic system are ripe for advanced cross-coupling reactions. Beyond the arylation mentioned earlier, modern methods could be used to introduce alkyl, vinyl, or other functional groups, rapidly building molecular complexity. The development of electrochemical borylation of MBH adducts opens a path to their use in Suzuki couplings and other transformations of organoboron compounds. rsc.org

Polymer Chemistry: As a functionalized methacrylate, there is potential for this compound to be used as a monomer in polymerization reactions. This could lead to the creation of novel polymers with pendant hydroxyl groups, offering materials with tailored properties for applications in coatings, hydrogels, or biomaterials.

Ultimately, Methyl 4-hydroxy-2-methylbut-2-enoate represents not just a single molecule, but a template for chemical innovation. Future research will undoubtedly focus on unlocking its full synthetic potential to access new and valuable chemical structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.